molecular formula C8H6Br2N2O B1613685 3,6-dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine CAS No. 1000341-07-0

3,6-dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1613685
CAS No.: 1000341-07-0
M. Wt: 305.95 g/mol
InChI Key: JVRJZBZYVVSVLR-UHFFFAOYSA-N
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Description

3,6-dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine is an organic compound with the molecular formula C8H6Br2N2O and a molecular weight of 305.95 g/mol.

Scientific Research Applications

3,6-dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent targeting specific molecular pathways.

    Industry: The compound is used in the development of new materials and chemical processes.

Preparation Methods

The synthesis of 3,6-dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine involves several steps. One common method includes the bromination of 5-methoxy-1H-pyrrolo[3,2-b]pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature or slightly elevated to ensure complete bromination .

Chemical Reactions Analysis

3,6-dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides in the presence of a palladium catalyst to form more complex structures.

Mechanism of Action

The mechanism of action of 3,6-dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in various types of tumors . By inhibiting FGFR, the compound can induce apoptosis and inhibit the proliferation, migration, and invasion of cancer cells .

Comparison with Similar Compounds

3,6-dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine can be compared with other similar compounds such as:

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also target FGFR and have shown potent inhibitory activities.

    Pyrrolopyrazine derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties.

    Fluorinated Pyridines: These compounds have unique chemical properties and are used in various synthetic and industrial applications.

Properties

IUPAC Name

3,6-dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2N2O/c1-13-8-4(9)2-6-7(12-8)5(10)3-11-6/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRJZBZYVVSVLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=N1)C(=CN2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646698
Record name 3,6-Dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-07-0
Record name 3,6-Dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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